(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the alpha carbon of the amine. It is a chiral molecule, with the (2S) configuration indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group of 4-methoxybenzaldehyde is converted to the corresponding amine using a reductive amination process. This involves the reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture obtained from the reductive amination is subjected to chiral resolution to isolate the (2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
- **Reduction
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Properties
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRFSKNSANGNGB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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